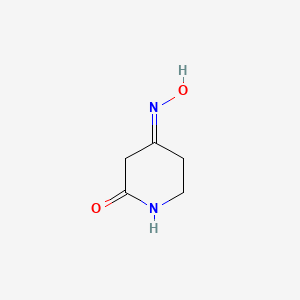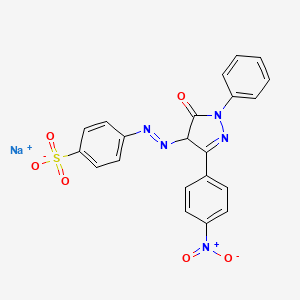
(4E)-4-hydroxyiminopiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-Hydroxyiminopiperidin-2-one is a chemical compound with a unique structure that includes a piperidinone ring substituted with a hydroxyimino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-hydroxyiminopiperidin-2-one can be achieved through several methods. One common approach involves the reaction of piperidin-2-one with hydroxylamine under controlled conditions to introduce the hydroxyimino group at the 4-position. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (4E)-4-Hydroxyiminopiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
(4E)-4-Hydroxyiminopiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-hydroxyiminopiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Piperidin-2-one: Lacks the hydroxyimino group, resulting in different chemical properties and reactivity.
4-Hydroxyiminopiperidine: Similar structure but without the ketone group at the 2-position.
Uniqueness: (4E)-4-Hydroxyiminopiperidin-2-one is unique due to the presence of both the hydroxyimino and ketone groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H8N2O2 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(4E)-4-hydroxyiminopiperidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c8-5-3-4(7-9)1-2-6-5/h9H,1-3H2,(H,6,8)/b7-4+ |
Clé InChI |
SXTJBEHEIBAQIX-QPJJXVBHSA-N |
SMILES isomérique |
C\1CNC(=O)C/C1=N/O |
SMILES canonique |
C1CNC(=O)CC1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12305927.png)
![(2R,4S)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305933.png)
![(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS](/img/structure/B12305934.png)
![Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2](/img/structure/B12305945.png)




![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)

![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride](/img/structure/B12306004.png)

